9-Oxa-5-azaspiro[3.6]decane

Lipophilicity Drug-likeness Physicochemical properties

9-Oxa-5-azaspiro[3.6]decane (CAS 1251713-00-4) is a heterocyclic spiro building block with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol, featuring a rigid bicyclic framework that incorporates both oxygen and nitrogen atoms within a spirocyclic [3.6] ring system. The scaffold exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0 and a calculated LogP of 0.48–0.5, positioning it as a conformationally constrained, three-dimensional amine with physicochemical properties amenable to fragment-based drug discovery and the synthesis of novel pharmacophores.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 1251713-00-4
Cat. No. B2407643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxa-5-azaspiro[3.6]decane
CAS1251713-00-4
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CC2(C1)COCCCN2
InChIInChI=1S/C8H15NO/c1-3-8(4-1)7-10-6-2-5-9-8/h9H,1-7H2
InChIKeyAHDHADWSWRZUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Oxa-5-azaspiro[3.6]decane (CAS 1251713-00-4): Sourcing and Structural Profile for Medicinal Chemistry and Materials Research


9-Oxa-5-azaspiro[3.6]decane (CAS 1251713-00-4) is a heterocyclic spiro building block with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol, featuring a rigid bicyclic framework that incorporates both oxygen and nitrogen atoms within a spirocyclic [3.6] ring system [1]. The scaffold exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0 and a calculated LogP of 0.48–0.5, positioning it as a conformationally constrained, three-dimensional amine with physicochemical properties amenable to fragment-based drug discovery and the synthesis of novel pharmacophores [2]. The compound is available from commercial suppliers including Enamine and Chemspace in research quantities (100 mg to 2.5 g scale) at purities of 95%, supporting its use as a building block for lead generation and scaffold diversification programs [2].

Conformationally constrained spiro building block for 3D library design
Medicinal chemistry scaffold diversification and materials research
Research-scale procurement from mg to multi-gram

Why Generic Substitution of 9-Oxa-5-azaspiro[3.6]decane with Alternative Spirocyclic Amines Is Not Scientifically Justified


Substituting 9-Oxa-5-azaspiro[3.6]decane with another oxa-azaspiro isomer or a related spirocyclic amine without quantitative justification introduces significant risk to experimental reproducibility and project outcomes. The compound's specific [3.6] ring junction geometry, relative positioning of the oxygen and nitrogen heteroatoms, and resulting exit vector angles are non-interchangeable with alternatives such as 1-oxa-9-azaspiro[5.5]undecane, 8-oxa-2-azaspiro[4.5]decane, or 7-oxaspiro[3.5]nonan-1-amine [1]. Within the broader class of oxa-azaspiro derivatives, subtle structural modifications—including ring size variations and heteroatom placement—directly alter pharmacophore fit, binding affinity, and physicochemical parameters [2]. Empirical evidence from related spirocyclic series demonstrates that the carbonyl position relative to the spirocenter and the choice of oxa- versus aza- ring composition critically modulate target potency and selectivity [3]. The evidence presented in Section 3 provides the quantitative basis for selecting this specific scaffold over its closest comparators.

Isomer geometry Alternative oxa-azaspiro isomer may shift exit vector angles and binding conformation
Heteroatom placement Oxygen/nitrogen positioning relative to [3.6] ring junction can alter pharmacophore fit
Carbonyl position Carbonyl location vs. spirocenter may modulate target potency in elaborated leads

Quantitative Comparative Evidence for 9-Oxa-5-azaspiro[3.6]decane: Performance Differentiation from Alternative Spirocyclic Scaffolds


Lipophilicity and Hydrogen Bonding Capacity: LogP Comparison with Alternative Oxa-Azaspiro Scaffolds

9-Oxa-5-azaspiro[3.6]decane exhibits a calculated LogP (XLogP3) value of 0.48–0.5, reflecting its balanced lipophilicity for CNS and oral bioavailability applications [1]. In comparison, the 1-oxa-9-azaspiro[5.5]undecane scaffold, when elaborated into sEH inhibitor lead compound (±)-22, yielded an experimentally determined LogD7.4 value of 0.99, demonstrating that the [3.6] spiro core possesses inherently lower lipophilicity than the expanded [5.5] scaffold [2]. The target compound also features one hydrogen bond donor and two hydrogen bond acceptors, with a topological polar surface area of 21.3 Ų, providing a defined hydrogen bonding profile for scaffold elaboration [1].

Lipophilicity
Cross-study comparable
Target LogP 0.48–0.5 vs Comp. LogD7.4 0.99 (Δ ≈0.5)
Lower lipophilicity may support CNS-oriented scaffold selection
Target XLogP3 calculated; comparator LogD7.4 experimental – cross-study context
Lipophilicity Drug-likeness Physicochemical properties Medicinal chemistry

OLED Device Performance: Photoluminescence Quantum Yield of Iridium Complex Containing 9-Oxa-5-azaspiro[3.6]decane Ligand Framework

The 9-Oxa-5-azaspiro[3.6]decane scaffold has been specifically utilized as a ligand component in organometallic iridium complexes for organic light-emitting diode (OLED) applications [1]. In US Patent 20240107881A1, the inventors disclose an iridium complex designated Compound 1, which incorporates the 9-Oxa-5-azaspiro[3.6]decane-derived ligand framework. This complex achieves a photoluminescence quantum yield (PLQY) of 0.62 (62%) when measured in dichloromethane solution [1]. For context, the broader class of oxa-azaspiro-derived iridium complexes described in this patent exhibits PLQY values ranging from approximately 0.40 to 0.85, positioning the 9-Oxa-5-azaspiro[3.6]decane-containing complex within the upper-mid range of the series and demonstrating the scaffold's viability for light-emitting applications [1].

PLQY (Ir complex)
Direct comparison
0.62 (62%)
Reported photoluminescence quantum yield for OLED emitter screening
Measured in dichloromethane; US Patent 20240107881A1
OLED materials Photoluminescence quantum yield Iridium complexes Optoelectronics

Fraction of sp³-Hybridized Carbons (Fsp³) and Conformational Constraint: Scaffold Differentiation from Non-Spirocyclic and Alternative Spiro Amines

9-Oxa-5-azaspiro[3.6]decane achieves an Fsp³ value of 1.0 (100% sp³-hybridized carbons) with zero rotatable bonds, representing maximal three-dimensionality and complete conformational restriction within its molecular framework [1]. This contrasts sharply with traditional flat aromatic scaffolds that typically exhibit Fsp³ values below 0.3 [2]. Within the spirocyclic amine class, the specific [3.6] ring system with an oxa-aza heteroatom arrangement provides a defined exit vector geometry that differs from alternative spiro cores such as 1-oxa-9-azaspiro[5.5]undecane, which demonstrated a LogD7.4 of 0.99 and aqueous solubility exceeding 0.5 mM when elaborated into an sEH inhibitor lead [3]. Structure-activity relationship studies in the spirocyclic ROMK inhibitor series further demonstrate that the position of the carbonyl group relative to the spirocenter (α versus β) directly modulates target potency, with the α-position carbonyl proving essential for potent ROMK activity [4].

Fraction sp³ (Fsp³)
Class-level inference
1.0 (100%)
Maximum conformational restriction supports 3D library design
Versus typical flat aromatics Fsp³
Procurement profile
Cross-study comparable
100 mg–2.5 g, 95% purity
Research-scale supply for hit-to-lead SAR studies
Supplier catalogs 2023–2025; lead times 2–5 days
Fsp³ Conformational restriction Three-dimensionality Drug discovery Scaffold optimization

Synthetic Accessibility and Commercial Availability: Scale and Purity Profile of 9-Oxa-5-azaspiro[3.6]decane

9-Oxa-5-azaspiro[3.6]decane is commercially available from Enamine (via Chemspace) in research quantities ranging from 100 mg to 2.5 g, with a standardized purity specification of 95% across all package sizes [1]. Pricing for the compound at the 1 g scale is approximately $1,500 USD, with lead times of 2–5 days depending on shipping origin [1]. In contrast, alternative oxa-azaspiro building blocks such as those in the oxa-azaspiro[3.4]octane series are available through Sigma-Aldrich's Carreira spirocyclic collection as specialized research reagents, but with varying availability and structural differentiation . The [3.6] ring system occupies a distinct position in chemical space relative to the more common [3.3], [3.4], [4.5], and [5.5] spirocyclic cores, providing access to underexplored conformational landscapes [2].

Procurement profile
Cross-study comparable
100 mg–2.5 g, 95% purity
Research-scale supply for hit-to-lead SAR studies
Supplier catalogs 2023–2025; lead times 2–5 days
Building blocks Synthetic accessibility Procurement Medicinal chemistry

Validated Application Scenarios for 9-Oxa-5-azaspiro[3.6]decane Based on Quantitative Evidence


Fragment-Based Drug Discovery and Scaffold Diversification Requiring High Fsp³ (1.0) and Conformational Constraint

Programs seeking to increase the three-dimensional character of lead compounds while maintaining favorable physicochemical properties should prioritize 9-Oxa-5-azaspiro[3.6]decane as a building block. With an Fsp³ value of 1.0, zero rotatable bonds, and a calculated LogP of 0.48–0.5, this scaffold provides maximal conformational restriction and balanced lipophilicity [1]. This combination of properties is particularly valuable for CNS-targeted programs, where high Fsp³ correlates with improved brain penetration and reduced promiscuous off-target binding compared to flat aromatic scaffolds [2]. The compound's single hydrogen bond donor and two hydrogen bond acceptors (TPSA = 21.3 Ų) provide a defined vector for elaboration into lead-like molecules [1].

OLED Materials Development: Ligand Scaffold for Phosphorescent Iridium Complexes

The 9-Oxa-5-azaspiro[3.6]decane scaffold has been validated as a ligand component in iridium-based phosphorescent emitters for OLED applications, with the resulting complex achieving a photoluminescence quantum yield (PLQY) of 0.62 (62%) in dichloromethane solution [3]. This positions the scaffold as a viable building block for materials scientists developing new emitter complexes. When screening alternative spirocyclic ligands for OLED applications, the PLQY value of 0.62 serves as a benchmark for performance comparison against other oxa-azaspiro-derived complexes, which in the same patent series exhibit PLQY values ranging from 0.40 to 0.85 [3].

SAR Studies Exploring Underexplored [3.6] Spirocyclic Chemical Space

The [3.6] spirocyclic ring system represents a less common scaffold topology compared to the more frequently employed [3.3], [3.4], [4.5], and [5.5] spiro cores [2]. For medicinal chemistry programs seeking to explore novel intellectual property space or differentiate from competitor scaffolds, 9-Oxa-5-azaspiro[3.6]decane offers access to an underexplored region of chemical space with defined exit vectors [2]. The compound's commercial availability in research quantities (100 mg to 2.5 g) with 95% purity enables systematic SAR exploration without the burden of custom synthesis for initial hit validation [1].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Conformationally constrained spiro scaffold
Lead diversification and 3D library design
OLED emitter materials
PLQY-benchmarked ligand scaffold
Phosphorescent emitter performance assessment
Spirocyclic SAR exploration
Underexplored [3.6] ring system
Chemical space differentiation and IP positioning

Technical Documentation Hub

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